Enabling Single-Digit Nanomolar BACE1 Inhibition: 5-Methoxy vs. Other Picolinamide Substituents
Incorporation of a 5-methoxy group on the picolinamide scaffold yields significantly greater BACE1 inhibitory potency compared to other substituents at the same position. In a direct head-to-head comparison within the same 3-aza-AOX BACE1 inhibitor series, the 5-methoxy analog (compound 32) achieved a BACE1 IC50 of 0.0075 μM, which is 2.8-fold more potent than the chloro analog (compound 21, IC50 = 0.021 μM) and 4.1-fold more potent than the methyl analog (compound 27, IC50 = 0.031 μM) [1].
| Evidence Dimension | BACE1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.0075 μM |
| Comparator Or Baseline | Chloro analog: 0.021 μM; Methyl analog: 0.031 μM |
| Quantified Difference | 2.8-fold and 4.1-fold improvement |
| Conditions | Recombinant human BACE1 enzyme assay; values are averaged from at least two independent experiments [1]. |
Why This Matters
This demonstrates that the 5-methoxy substitution is not merely a synthetic convenience but a critical pharmacophore element that can drive a >4-fold improvement in target engagement, directly impacting the viability of a BACE1 inhibitor program.
- [1] Johnson JA, et al. Development of 2-aminooxazoline 3-azaxanthene β-amyloid cleaving enzyme (BACE) inhibitors with improved selectivity against Cathepsin D. ACS Medicinal Chemistry Letters. 2017;8(4):427-432. Table 3. P2′ SAR of deep-P3 picolinamide substituted 3-aza-AOX BACE1 inhibitors. PMC6072065. View Source
